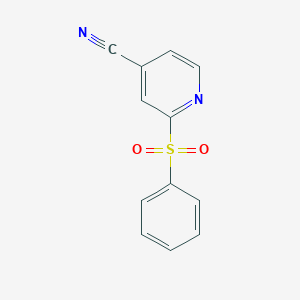
2-(Benzenesulfonyl)pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzenesulfonyl)pyridine-4-carbonitrile is an organic compound that features a pyridine ring substituted with a benzenesulfonyl group and a carbonitrile group
科学的研究の応用
2-(Benzenesulfonyl)pyridine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-chloropyridine-4-carbonitrile+benzenesulfonyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Benzenesulfonyl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
作用機序
The mechanism of action of 2-(Benzenesulfonyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The benzenesulfonyl group can interact with amino acid residues in the enzyme’s active site, while the pyridine ring can form π-π interactions with aromatic residues.
類似化合物との比較
Similar Compounds
- 2-(Benzenesulfonyl)pyridine-3-carbonitrile
- 2-(Benzenesulfonyl)pyridine-5-carbonitrile
- 2-(Benzenesulfonyl)pyridine-6-carbonitrile
Uniqueness
2-(Benzenesulfonyl)pyridine-4-carbonitrile is unique due to the specific positioning of the carbonitrile group on the pyridine ring, which can influence its reactivity and interaction with biological targets
特性
IUPAC Name |
2-(benzenesulfonyl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c13-9-10-6-7-14-12(8-10)17(15,16)11-4-2-1-3-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWHOVHJXHIOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2612681.png)
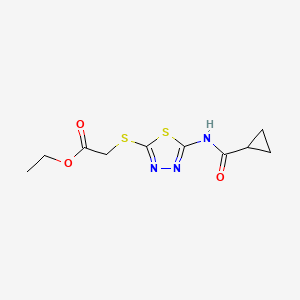
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2612683.png)
![5-{1-[(3-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2612684.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethylprop-2-enamide](/img/structure/B2612685.png)
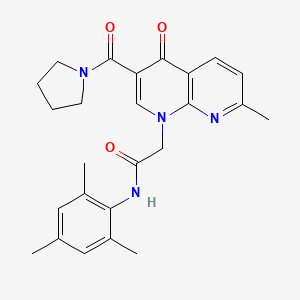
![3,4-dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2612692.png)
![1,6,7-trimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612694.png)
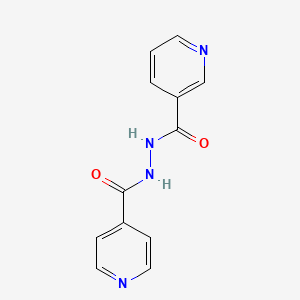
![3-(3,4-dimethoxyphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2612698.png)
![2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2612700.png)
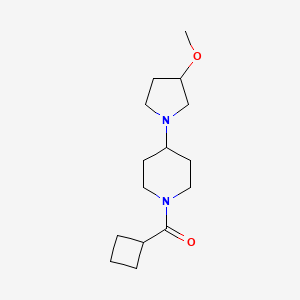
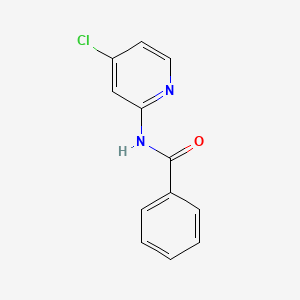
![N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2612703.png)
